2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C25H23ClN4O3S |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23ClN4O3S/c1-32-22-12-9-18(13-23(22)33-2)14-27-29-24(31)16-34-25-28-20-5-3-4-6-21(20)30(25)15-17-7-10-19(26)11-8-17/h3-14H,15-16H2,1-2H3,(H,29,31)/b27-14+ |
InChI Key |
FLGJZDKONFFORJ-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate product with hydrazine hydrate.
Condensation with Dimethoxybenzaldehyde: Finally, the compound is formed by condensing the hydrazide intermediate with 3,4-dimethoxybenzaldehyde under reflux conditions in ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the imine bond.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or chlorobenzyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the nitro groups or imine bond.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biological research.
Industry: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can interact with DNA or proteins, potentially inhibiting their function. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, while the dimethoxyphenyl moiety can interact with various enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzimidazole Derivatives
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Position Effects: The 4-chlorobenzyl group in the target compound and provides para-substitution, favoring planar binding to hydrophobic enzyme pockets. 3,4-Dimethoxyphenyl in the target compound offers stronger electron-donating effects than the 4-dimethylaminophenyl in , influencing redox-mediated mechanisms .
Bioactivity Trends: Compounds with electron-rich aryl groups (e.g., dimethoxy or dimethylamino) show higher solubility and membrane permeability . Fluorine substitution (as in ) may enhance blood-brain barrier penetration due to increased lipophilicity .
Biological Activity
The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a novel chemical entity that has garnered attention due to its diverse biological activities. Characterized by a complex molecular structure, it incorporates a benzimidazole moiety and various functional groups which may enhance its interaction with biological targets.
Molecular Characteristics
- Molecular Formula : C24H21ClN4OS2
- Molecular Weight : 481.042 g/mol
- Structure : The unique combination of a benzimidazole and acetohydrazide structure contributes to its pharmacological potential.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Efficacy of Benzimidazole Derivatives
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| Compound 1 | S. typhi | 50 |
| Compound 2 | B. subtilis | 62.5 |
| Compound 3 | E. coli | 250 |
Antitumor Activity
The antitumor potential of benzimidazole derivatives has been extensively documented. In vitro studies have demonstrated that these compounds can inhibit tumor cell growth in various cancer cell lines, with promising results in both two-dimensional (2D) and three-dimensional (3D) assays . The activity profiles suggest that modifications in the structure can significantly influence the efficacy against different types of cancer.
Table 2: Antitumor Activity in Different Assays
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| HCC827 | 6.26 ± 0.33 µM | 20.46 ± 8.63 µM |
| NCI-H358 | 6.48 ± 0.11 µM | 16.00 ± 9.38 µM |
The biological activity of this compound is believed to be mediated through its ability to bind to specific enzymes or receptors, influencing cellular processes such as signal transduction and gene expression . The presence of the benzimidazole core is particularly important as it mimics naturally occurring active biomolecules, enhancing its therapeutic potential.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds, highlighting their pharmacological properties:
- Study on Benzimidazole Derivatives : A series of benzimidazole derivatives were synthesized and tested for their antimicrobial and antitumor activities, showing significant results against various pathogens and cancer cell lines .
- Docking Studies : Computational docking studies have elucidated the interaction patterns between these compounds and biological targets, providing insights into their mechanisms of action .
Q & A
Q. What reaction mechanisms explain the formation of byproducts?
- Methodology :
- Isotopic Labeling : Use -hydrazine to trace hydrazide intermediates in MS/MS.
- Flow Chemistry : Real-time monitoring of intermediates using microreactors (e.g., Omura-Sharma-Swern oxidation) .
Specialized Applications
Q. How to evaluate the compound’s potential as a kinase inhibitor?
- Methodology :
- Kinase Assays : Use ADP-Glo™ kit for ATPase activity measurement (e.g., EGFR or BRAF kinases) .
- Crystallography : Co-crystallize with kinase domains to identify binding motifs .
Q. What green chemistry approaches reduce environmental impact?
- Methodology :
- Microwave Synthesis : Reduce reaction time from hours to minutes .
- Biodegradable Solvents : Replace DMF with Cyrene™ (dihydrolevoglucosenone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
